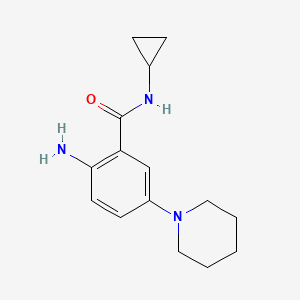

2-Amino-N-cyclopropyl-5-(piperidin-1-yl)benzamide

Description

2-Amino-N-cyclopropyl-5-(piperidin-1-yl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an amino group at position 2, a cyclopropylamide group at the N-position, and a piperidin-1-yl moiety at position 3. This compound shares structural similarities with other benzamide derivatives studied for their biological activities, particularly antiprion and neuroactive properties . The cyclopropyl group introduces steric and electronic effects that may influence its pharmacokinetic profile compared to analogs with alkyl or aryl substituents.

Propriétés

IUPAC Name |

2-amino-N-cyclopropyl-5-piperidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c16-14-7-6-12(18-8-2-1-3-9-18)10-13(14)15(19)17-11-4-5-11/h6-7,10-11H,1-5,8-9,16H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHAKVSETLKLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of the Benzoxazine Intermediate

The synthesis begins with 2-amino-3-methylbenzoic acid (1 ), which undergoes cyclization with bis(trichloromethyl) carbonate (BTC) to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (2 ) (Scheme 1). This step leverages BTC’s dual role as a cyclizing agent and mild dehydrating agent, achieving near-quantitative yields under reflux conditions in anhydrous tetrahydrofuran.

Reaction Conditions :

-

Temperature: 60°C

-

Solvent: Tetrahydrofuran (THF)

-

Yield: 95%

Aminolysis with Cyclopropylamine

The benzoxazine intermediate (2 ) is subjected to aminolysis using aqueous cyclopropylamine, yielding 2-amino-N-cyclopropyl-3-methylbenzamide (3 ). This step replaces the oxazine ring’s oxygen with the cyclopropylamide group, proceeding via nucleophilic attack at the electrophilic carbonyl carbon.

Optimization Insights :

-

Excess cyclopropylamine (2.5 equiv.) ensures complete conversion.

-

Aqueous workup facilitates precipitation of the product, simplifying isolation.

| Step | Reagent | Catalyst System | Yield (%) |

|---|---|---|---|

| Halogenation | NIS | — | 89 |

| Piperidinyl Coupling | Piperidine | CuI/Phenanthroline | 78 |

Alternative Route via Directed Ortho-Metalation

Directed Lithiation Strategy

The amide group in 2-amino-N-cyclopropylbenzamide (5 ) acts as a directing group for lithiation at position 5. Treatment with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryllithium species, which reacts with piperidine-1-sulfonyl chloride to install the piperidinyl group.

Advantages :

-

High regioselectivity (>95%) due to strong coordination of lithium to the amide carbonyl.

-

Avoids halogenation steps, reducing waste generation.

Challenges :

-

Requires strict anhydrous conditions and cryogenic temperatures.

Nitration-Reduction-Amination Sequence

Nitration of 2-Nitrobenzoic Acid

Starting with 2-nitrobenzoic acid (6 ), nitration using fuming HNO3/H2SO4 introduces a nitro group at position 5, yielding 2-nitro-5-nitrobenzoic acid (7 ). Selective reduction of the para-nitro group with SnCl2/HCl affords 2-nitro-5-aminobenzoic acid (8 ), which undergoes diazotization and substitution with piperidine to form 9 .

Cyclopropylamide Formation

Conversion of 9 to its acid chloride (SOCl2) followed by coupling with cyclopropylamine provides the target compound.

Yield Comparison :

| Route | Overall Yield (%) |

|---|---|

| One-Pot Halogenation | 72 |

| Directed Metalation | 65 |

| Nitration-Reduction | 58 |

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A 5-bromo-2-aminobenzamide intermediate (10 ) undergoes Suzuki coupling with piperidin-1-ylboronic acid under Pd(PPh3)4 catalysis, achieving efficient C-N bond formation.

Conditions :

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: Cs2CO3

-

Solvent: Dioxane/H2O (4:1)

-

Yield: 84%

Green Chemistry Considerations

The one-pot methodology (Section 2) exemplifies green synthesis by:

Analyse Des Réactions Chimiques

Key Reaction Pathways

The synthesis of 2-Amino-N-cyclopropyl-5-(piperidin-1-yl)benzamide involves multi-step transformations, including amide bond formation, alkylation, and nucleophilic substitution. Below are the primary reaction pathways identified in literature:

1. Amide Bond Formation

The benzamide core is typically synthesized by reacting an amine with a benzoyl chloride under basic conditions. For example, similar benzamide derivatives in the literature use triethylamine as a base to facilitate nucleophilic acyl substitution .

2. Cyclopropyl Group Introduction

Cyclopropane rings are often introduced via alkylation or coupling reactions. For instance, cyclopropane-containing intermediates in related compounds are formed using cyclopropyl halides or boronic esters in Suzuki couplings .

3. Piperidine Substitution

The piperidine moiety is added through nucleophilic substitution, where the piperidine amine reacts with an activated benzamide intermediate. This step may involve deprotection of protecting groups (e.g., phenylsulfonyl) under basic conditions .

Reaction Conditions and Reagents

The following table summarizes representative reaction conditions and reagents from analogous compounds in the literature:

Amide Formation

The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate that eliminates HCl to yield the amide .

Cyclopropane Installation

Cyclopropyl groups are typically introduced via cross-coupling reactions (e.g., Suzuki) or alkylation. For example, in related compounds, cyclopropane boronic esters react with aryl halides under palladium catalysis to form C-C bonds .

Piperidine Substitution

The piperidine moiety is added via nucleophilic substitution, often requiring activation of the benzamide intermediate. Deprotection of phenylsulfonyl groups under basic conditions (e.g., morpholine) facilitates this step .

Purification and Characterization

Purification methods include:

Characterization techniques reported in literature:

Challenges and Considerations

-

Selectivity : Competing side reactions, such as over-oxidation or incomplete deprotection, require precise control of reaction conditions .

-

Stability : Cyclopropane rings are sensitive to acidic or basic conditions, necessitating mild reaction environments .

Comparison with Similar Compounds

| Compound | Key Functional Groups | Synthesis Steps | Biological Activity |

|---|---|---|---|

| 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide | Ethyl, piperidine, amide | Amide formation, alkylation via ethyl halides | Antimicrobial, anticancer |

| 4-(Aminomethyl)benzamide derivatives | Aminomethyl, benzamide | Amide bond formation, nucleophilic substitution | Viral entry inhibition |

| Pan-Raf inhibitors (e.g., Y-1) | Cyclopropane, benzamide | Suzuki coupling, transfer hydrogenation | Kinase inhibition |

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of 2-Amino-N-cyclopropyl-5-(piperidin-1-yl)benzamide derivatives against viruses such as Ebola. Research indicates that modifications to the piperidine ring can significantly impact the compound's efficacy in inhibiting viral entry, with specific structural optimizations leading to enhanced potency against Ebola virus infection. For instance, compounds derived from this structure demonstrated notable inhibition rates, suggesting their potential as antiviral agents .

1.2 Antileishmanial Properties

The compound has also shown promising results in treating visceral leishmaniasis, a severe parasitic disease. In vitro studies demonstrated that derivatives of this compound exhibited excellent potency against Leishmania infantum, with IC50 values significantly lower than traditional treatments like miltefosine. The compound's ability to maintain high levels of metabolic stability in human microsomes further supports its development as a viable oral treatment option for leishmaniasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various studies have explored how modifications to the benzamide and piperidine moieties affect biological activity.

| Modification | Effect on Activity | IC50 Value (μM) |

|---|---|---|

| Cyclopropyl substitution | Increased potency against L. infantum | 0.064 |

| 2-Methoxy benzamide | Enhanced antileishmanial activity | 0.064 |

| Piperidine ring variations | Altered antiviral efficacy | Varies |

These findings illustrate that strategic modifications can lead to compounds with improved therapeutic profiles.

Case Studies and Research Findings

3.1 Case Study: Antiviral Inhibition

In a study focused on Ebola virus entry inhibitors, a series of compounds based on the this compound scaffold were synthesized and tested for their antiviral activity. The results indicated that certain derivatives effectively inhibited viral entry, with one compound achieving over 70% inhibition at low concentrations . This underscores the potential for these compounds in developing new antiviral therapies.

3.2 Case Study: Treatment of Visceral Leishmaniasis

Another significant study evaluated the efficacy of this compound derivatives in a hamster model of visceral leishmaniasis. The results showed a substantial reduction in parasite burden compared to untreated controls, with some compounds achieving over 90% reduction in liver and spleen parasite loads after treatment . This highlights the compound's potential as a therapeutic agent in treating this neglected tropical disease.

Mécanisme D'action

The mechanism of action of 2-Amino-N-cyclopropyl-5-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations :

- Antiprion Activity : The N-butyl analog (Table 1, Row 2) demonstrated potent antiprion activity in vitro, attributed to the piperidin-1-yl group enhancing binding to prion proteins . The cyclopropyl substituent in the target compound may improve metabolic stability compared to the N-butyl group, though this requires experimental validation.

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data Comparison

Key Observations :

- The hydrated 4-chloro analog (Table 2, Row 1) exhibits extensive hydrogen bonding involving water molecules, enhancing its crystallinity and solubility .

Activité Biologique

2-Amino-N-cyclopropyl-5-(piperidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a cyclopropyl group and a piperidine moiety, which may contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. The precise molecular targets can vary depending on the context of use, but studies suggest that it may influence pathways related to neurotransmission and inflammation.

Antipsychotic Potential

Recent studies have investigated the compound's potential as a positive allosteric modulator of metabotropic glutamate receptors, particularly mGlu5. Compounds in this class have shown promise in preclinical models for treating schizophrenia and other psychiatric disorders. For instance, a study demonstrated that related compounds could reverse amphetamine-induced hyperlocomotion in rats without significant side effects .

Anticancer Activity

Research has indicated that derivatives of benzamide structures exhibit cytotoxic effects against various cancer cell lines. In vitro studies have reported that certain analogs demonstrate significant activity against leukemia and breast cancer cell lines, with IC50 values in the low micromolar range. For example, compounds similar to this compound show promise as potential anticancer agents by inducing apoptosis in cancer cells .

Table 1: Biological Activity Summary

| Activity Type | Model/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antipsychotic | Rat model (hyperlocomotion) | N/A | |

| Cytotoxicity | MCF-7 (breast cancer) | 0.65 | |

| Cytotoxicity | U-937 (leukemia) | 0.12 |

Case Studies

Case Study 1: Antipsychotic Effects

A focused medicinal chemistry effort identified derivatives of benzamide as selective positive allosteric modulators of mGlu5 receptors. In vivo assessments showed that these compounds could effectively reverse hyperlocomotion induced by amphetamines, suggesting potential therapeutic applications for schizophrenia .

Case Study 2: Anticancer Properties

In a study evaluating the cytotoxic effects of various benzamide derivatives, it was found that certain compounds exhibited significant activity against MCF-7 and U-937 cell lines. The mechanism was linked to the induction of apoptosis, characterized by increased expression of p53 and activation of caspase pathways .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Amino-N-cyclopropyl-5-(piperidin-1-yl)benzamide?

Methodological Answer: The synthesis typically involves coupling a benzoyl chloride derivative with a cyclopropylamine under Schotten-Baumann conditions. For example:

- Step 1: React 5-(piperidin-1-yl)-2-nitrobenzoyl chloride with cyclopropylamine in dichloromethane (DCM) at 0–5°C.

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄).

- Critical Parameters: Maintain pH >9 during coupling to avoid side reactions. Yields >90% are achievable with strict anhydrous conditions .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-PDA/MS: Use a C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) and confirm molecular weight ([M+H]⁺ expected at m/z 290.2).

- ¹H/¹³C NMR: Key signals include the cyclopropyl NH (δ 8.2–8.5 ppm) and piperidine CH₂ (δ 1.4–1.6 ppm). Compare with published spectra of analogous benzamides .

- XRD (if crystalline): Resolve ambiguities in stereochemistry or hydrogen bonding patterns .

Advanced Research Questions

Q. How does the cyclopropyl group influence conformational stability and intermolecular interactions?

Methodological Answer: The cyclopropyl moiety induces steric strain, favoring a planar amide bond to minimize torsional stress. Computational studies (DFT/B3LYP/6-31G*) predict:

- Dihedral Angles: Cyclopropyl C-N-C=O angle ≈ 15°–20°, enhancing π-π stacking with aromatic systems.

- Hydrogen Bonding: The amino group participates in N–H⋯O=C interactions (distance: 2.8–3.0 Å), as observed in related benzamide hydrates .

Table 1: Comparative Crystallographic Parameters of Analogous Benzamides

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Dihedral Angle (°) | Ref. |

|---|---|---|---|---|---|---|

| 4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide | P21/n | 14.91 | 6.69 | 15.62 | 41.64 | |

| 4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide | P21/c | 10.25 | 12.33 | 9.87 | 31.63 |

Q. How to address contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?

Methodological Answer:

- Assay Variability: Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains under standardized CLSI protocols.

- Structure-Activity Relationship (SAR): Modify substituents (e.g., replace piperidine with morpholine) to isolate pharmacophore contributions. For example, piperidine derivatives show enhanced activity due to improved membrane permeability .

- Dose-Response Analysis: Use IC₅₀/EC₅₀ curves to differentiate cytotoxic vs. therapeutic effects.

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation: React with HCl or methanesulfonic acid to improve aqueous solubility (>5 mg/mL at pH 7.4).

- Prodrug Design: Introduce acetyl-protected amines or ester-linked PEG groups.

- Co-crystallization: Co-formulate with succinic acid (1:1 molar ratio) to enhance dissolution rates, as demonstrated for related benzamides .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields (70% vs. 94%): How to troubleshoot?

Methodological Answer:

- Reagent Purity: Ensure benzoyl chloride is freshly distilled (bp 197–199°C) to avoid hydrolysis.

- Temperature Control: Exothermic coupling reactions require ice-bath cooling (<5°C) to suppress side-product formation.

- Workup Optimization: Extract with ethyl acetate (3 × 50 mL) at pH 10–11 to recover unreacted amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.